molecular formula C11H14N2O B12968219 7-(Aminomethyl)-3,3-dimethylindolin-2-one

7-(Aminomethyl)-3,3-dimethylindolin-2-one

Cat. No.: B12968219
M. Wt: 190.24 g/mol
InChI Key: PECOYGRTDPMKNF-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an aminomethyl group attached to the indoline core, making it a valuable target for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)-3,3-dimethylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethynylanilines with secondary amines and aldehydes in the presence of a copper catalyst. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(Aminomethyl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indoles.

    Reduction: Reduction reactions can modify the functional groups attached to the indoline core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

7-(Aminomethyl)-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-(Aminomethyl)-3,3-dimethylindolin-2-one is unique due to its specific indoline core and the presence of the aminomethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-(aminomethyl)-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C11H14N2O/c1-11(2)8-5-3-4-7(6-12)9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)

InChI Key

PECOYGRTDPMKNF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC(=C2NC1=O)CN)C

Origin of Product

United States

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